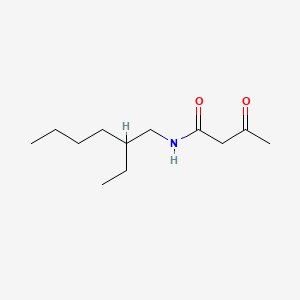

N-(2-Ethylhexyl)-3-oxobutyramide

Vue d'ensemble

Description

N-(2-Ethylhexyl)-3-oxobutyramide is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(2-Ethylhexyl)-3-oxobutyramide, also known as Acetoacetic Acid 2-Ethylhexyl Amide, is a type of phthalate . Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Phthalates, including this compound, affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The degradation pathway of phthalates involves their decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entering the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It is known that these compounds can be slowly and insignificantly removed or degraded by non-biological processes such as hydrolysis and photodecomposition . Biodegradation of phthalates using microorganisms could play a significant role .

Result of Action

The exposure to phthalates can lead to various health effects. For instance, prenatal exposure to mono-(2-ethylhexyl) phthalate (MEHP) resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in CD-1 mouse embryos .

Action Environment

Phthalates are used in many industrial and consumer products, many of which pose potentially high exposure . Environmental factors such as the presence of these products can influence the action, efficacy, and stability of phthalates. The environmental fate of phthalates has a significant impact on their environmental degradation and distribution .

Activité Biologique

N-(2-Ethylhexyl)-3-oxobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which influences its biological activity. The compound features a 3-oxobutyramide backbone with an ethylhexyl side chain that enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were reported as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 62.5 Escherichia coli 250 Pseudomonas aeruginosa 500

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

Cytotoxic Activity

The cytotoxic potential of this compound was assessed through various assays on cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 13.5 |

| HEP-2 | 25.3 |

These values classify the compound as having moderate to high cytotoxic activity when compared to standard chemotherapeutic agents like vinblastine, which had IC50 values of 2.34 µg/mL for HCT-116 and 6.61 µg/mL for HEP-2 cells .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Cellular Processes : The compound may interfere with metabolic pathways essential for bacterial survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a clear zone of inhibition around wells containing the compound, confirming its antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects on human cancer cell lines. Results showed that treatment with this compound led to significant apoptosis in HCT-116 cells as evidenced by increased annexin V staining and caspase activation assays.

Propriétés

IUPAC Name |

N-(2-ethylhexyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFRXXNXIQJSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954487 | |

| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32837-36-8 | |

| Record name | N-(2-Ethylhexyl)acetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32837-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethylhexyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032837368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethylhexyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of incorporating N-(2-Ethylhexyl)-3-oxobutyramide in this lithium extraction system?

A1: While the study doesn't directly compare the performance of the novel system with and without this compound, it highlights a key advantage related to Tributyl phosphate (TBP). The optimized system achieved high lithium extraction (94.55%) with a significantly reduced TBP concentration (31.37% vol.). [] This reduction in TBP is beneficial as high TBP concentrations can lead to equipment corrosion. It's possible that this compound contributes to this enhanced extraction efficiency at lower TBP concentrations, but further investigation is required to confirm this.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.